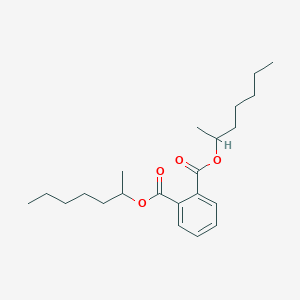

Bis(2-Heptyl) Phthalate

Description

Bis(6-methylheptyl) Phthalate (CAS No. 27554-26-3, molecular formula C₂₄H₃₈O₄) is a phthalate ester primarily used in laboratory settings . It is a colorless liquid with a melting point of -40°C, boiling point of 200°C, and flash point of 370°C . Chronic exposure to this compound is suspected to cause reproductive toxicity, necessitating stringent safety measures such as protective gloves, eyewear, and adequate ventilation during handling . Environmental data, including biodegradability and ecotoxicity, remain undocumented .

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

diheptan-2-yl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H34O4/c1-5-7-9-13-17(3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(4)14-10-8-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3 |

InChI Key |

GTLFXJVVALDCQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-Heptyl) Phthalate is synthesized through the esterification reaction between phthalic anhydride and 2-heptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include:

Temperature: 130-170°C for initial mixing, followed by 180-240°C for the esterification reaction.

Catalyst: Acid catalysts like sulfuric acid or para-toluenesulfonic acid.

Reaction Time: 3-5 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2-Heptyl) Phthalate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-heptyl alcohol.

Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Phthalic acid and other oxidation products.

Hydrolysis: Phthalic acid and 2-heptyl alcohol.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: Bis(2-Heptyl) Phthalate is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC, making it suitable for various applications such as cables, flooring, and medical devices .

Biology and Medicine: Research has shown that phthalates, including this compound, can have endocrine-disrupting effects. Studies are ongoing to understand the impact of these compounds on human health, particularly their potential role in reproductive and developmental toxicity .

Industry: In addition to its use as a plasticizer, this compound is also used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these materials makes it valuable in various industrial applications .

Mechanism of Action

The mechanism by which Bis(2-Heptyl) Phthalate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing the mobility of the chains. This results in increased flexibility and durability of the plastic material .

In terms of biological effects, this compound can interact with hormone receptors, potentially disrupting endocrine function. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalate esters vary significantly in structure, applications, and toxicity due to differences in alkyl chain length and branching. Below is a detailed comparison of Bis(6-methylheptyl) Phthalate with key analogs:

Structural and Functional Differences

Key Comparisons

Physical Properties :

- DEHP and Bis(6-methylheptyl) Phthalate share the same molecular formula but differ in substituent structure. DEHP’s 2-ethylhexyl groups contribute to its widespread use as a plasticizer, while Bis(6-methylheptyl)’s branched chains may reduce volatility .

- Bis(2-ethylhexyl) Terephthalate exhibits superior thermal stability compared to DEHP and Bis(6-methylheptyl) Phthalate, making it suitable for high-temperature applications .

- Toxicity: DEHP’s endocrine-disrupting effects are well-documented, with studies linking it to liver and thyroid dysfunction in rodents . DiNP and Diisodecyl Phthalate (DiDP) are increasingly used as DEHP alternatives due to their lower acute toxicity, though long-term environmental impacts are still debated .

Environmental Impact :

Unique Features

- Bis(6-methylheptyl) Phthalate : Its 6-methylheptyl substituents may enhance hydrolytic stability compared to linear-chain phthalates, though this requires validation .

- DEHP : Ubiquitous in consumer products but faces regulatory restrictions due to health concerns .

- Epoxidized Phthalates : Compounds like Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate incorporate epoxy groups for improved polymer cross-linking and chemical resistance .

Q & A

Q. Table 1: Key Analytical Methods for this compound

| Method | Application | Sensitivity (LOD) | Key Reference |

|---|---|---|---|

| LC-MS/MS with DEHP-d4 | Quantification in serum/urine | 0.1 ng/mL | |

| GC-ECD | Environmental matrices (water, soil) | 5 ng/g | |

| HPLC-UV | Purity assessment in synthesis | 1 µg/mL |

Q. Table 2: Confidence Grading for Evidence Synthesis

| Confidence Level | Criteria | Example Study Type |

|---|---|---|

| Robust | Consistent findings across ≥3 species | Multi-generational rodent |

| Moderate | Limited replication but strong mechanistic support | In vitro receptor assays |

| Slight | Contradictory data or high bias risk | Small epidemiological cohort |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.